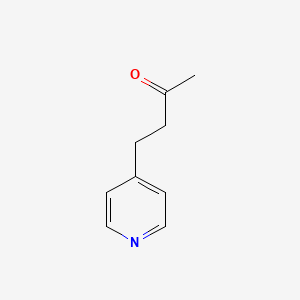

4-(Pyridin-4-yl)butan-2-one

Description

4-(Pyridin-4-yl)butan-2-one is a ketone derivative featuring a pyridine ring substituted at the fourth carbon of butan-2-one. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound is synthesized via iron-catalyzed C–H activation, where 4-butylpyridine undergoes hydroxylation, amination, or methylation using (R,R)-Fe(CF₃PDP)(MeCN)₂(SbF₆)₂ and acetic acid . This method highlights its role as an intermediate in organic synthesis, particularly in pharmaceutical research, where pyridine-containing structures are often leveraged for their bioactivity and binding properties.

Properties

CAS No. |

35250-71-6 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-pyridin-4-ylbutan-2-one |

InChI |

InChI=1S/C9H11NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,2-3H2,1H3 |

InChI Key |

FTFBFLRZEAZBAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Pyridin-4-yl)butan-2-one with analogs differing in substituents, synthesis routes, and applications:

Key Observations:

Structural and Electronic Effects: Pyridine vs. This may influence solubility and bioavailability in pharmaceutical contexts. Sulfur-Containing Derivatives: The phenylsulfanyl group in confers tyrosinase inhibition (IC₅₀ < arbutin), likely due to sulfur’s nucleophilic properties disrupting melanogenesis.

Synthesis Methods :

- The target compound employs Fe-catalyzed C–H activation , a modern technique for selective functionalization, contrasting with traditional methods like aldol condensation (e.g., ) or isolation from natural sources (e.g., ).

Biological and Industrial Applications: Cosmetic Use: 4-(Phenylsulfanyl)butan-2-one and 4-(4-Fluorophenyl)butan-2-one show promise in skin whitening and enzyme inhibition, outperforming arbutin in efficacy. Regulatory Compliance: 4-(4-Hydroxyphenyl)butan-2-one is regulated by IFRA for safe use in fragrances , emphasizing the need for safety assessments in consumer products. Catalytic Applications: 4-(4-Methoxyphenyl)butan-2-one is synthesized via a AuPd nanoalloy catalyst, demonstrating the utility of bimetallic systems in tandem reactions .

Contradictions and Gaps: While multiple analogs inhibit tyrosinase, mechanisms vary (e.g., non-competitive inhibition in vs. uncharacterized pathways in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.